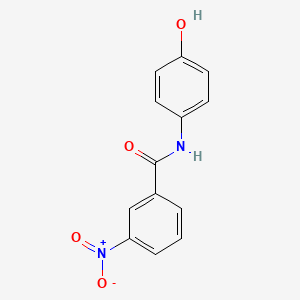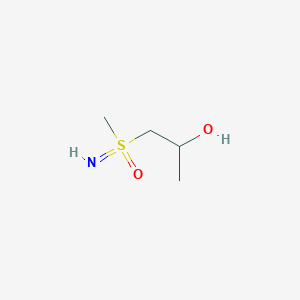
1-(Metilsulfonimidoyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonimidoyl)propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a propane chain, along with a methylsulfonimidoyl group
Aplicaciones Científicas De Investigación
1-(Methylsulfonimidoyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
Target of Action
The primary targets of 1-(Methylsulfonimidoyl)propan-2-ol are currently unknown. This compound is structurally similar to propan-2-ol, which is known to have bactericidal activity . .
Mode of Action
For propan-2-ol, it is known to disrupt the cell membrane, leading to cell lysis . The methylsulfonimidoyl group in 1-(Methylsulfonimidoyl)propan-2-ol could potentially enhance or modify this activity.
Biochemical Pathways
Given its structural similarity to propan-2-ol, it might be involved in similar pathways, such as the dehydration of propan-2-ol
Pharmacokinetics
Similar compounds like 1-ethylamino-2-propanol have been studied, and it’s known that these compounds can be absorbed and distributed in the body . The impact of these properties on the bioavailability of 1-(Methylsulfonimidoyl)propan-2-ol is currently unknown.
Result of Action
Based on the known effects of similar compounds, it could potentially have antimicrobial properties . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Methylsulfonimidoyl)propan-2-ol. For instance, similar compounds like 1-butoxypropan-2-ol have been studied for their corrosion inhibition properties in marine environments . The presence of certain ions or changes in pH could potentially affect the action of 1-(Methylsulfonimidoyl)propan-2-ol.
Métodos De Preparación
The synthesis of 1-(Methylsulfonimidoyl)propan-2-ol can be achieved through several routes. One common method involves the addition of a methylsulfonimidoyl group to propan-2-ol. This can be done using reagents such as methylsulfonyl chloride and a base like sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and specific reaction conditions to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-(Methylsulfonimidoyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary alcohols.
Comparación Con Compuestos Similares
1-(Methylsulfonimidoyl)propan-2-ol can be compared with other similar compounds, such as propan-1-ol and propan-2-ol. These compounds share a similar structure but differ in the position of the hydroxyl group and the presence of additional functional groups.
Propan-1-ol: Also known as n-propanol, has the hydroxyl group attached to the first carbon atom. It has different physical and chemical properties compared to 1-(Methylsulfonimidoyl)propan-2-ol.
Propan-2-ol: Also known as isopropanol, has the hydroxyl group attached to the second carbon atom. It is commonly used as a solvent and disinfectant.
The uniqueness of 1-(Methylsulfonimidoyl)propan-2-ol lies in its specific functional groups and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Propiedades
IUPAC Name |
1-(methylsulfonimidoyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(6)3-8(2,5)7/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQLDRSGTQICHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=N)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
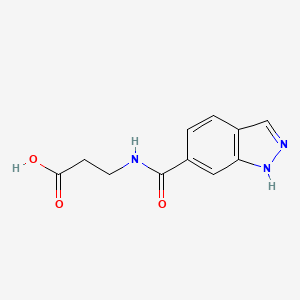
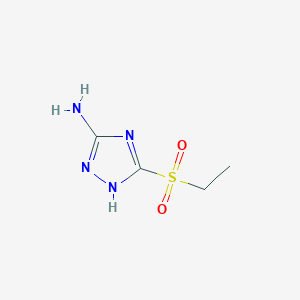
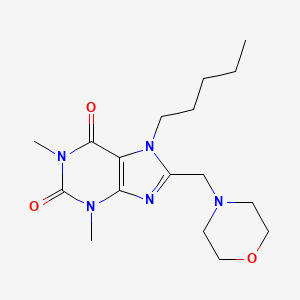
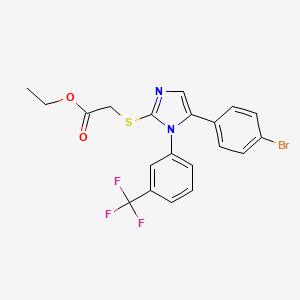
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)

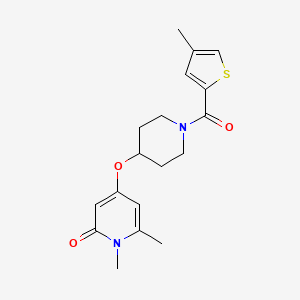
![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)
![N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378101.png)
![3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B2378102.png)
![(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2378104.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)
